molecular formula C5H10O B013828 4-Penten-1-OL CAS No. 821-09-0

4-Penten-1-OL

Cat. No.: B013828
CAS No.: 821-09-0
M. Wt: 86.13 g/mol
InChI Key: LQAVWYMTUMSFBE-UHFFFAOYSA-N
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Description

4-Penten-1-OL, also known as pent-4-en-1-ol, is an organic compound with the molecular formula C5H10O. It is a colorless liquid with a mild, pleasant odor. This compound is characterized by the presence of both an alcohol group (-OH) and an alkene group (C=C) within its structure, making it a versatile intermediate in organic synthesis .

Mechanism of Action

Target of Action

4-Penten-1-OL, also known as 4-Pentenol or 4-Pentenyl alcohol , is a versatile compound that interacts with various targets. It is commonly used as a flavor ingredient in various products, including food, beverages, and perfumes . It can also be used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Mode of Action

The mode of action of this compound is largely dependent on its chemical structure and the specific context of its use. For instance, when treated with aqueous bromine, the pi electrons of the double bond in this compound attack the bromine molecule, resulting in the formation of a cyclic bromonium ion . In another context, this compound forms an ester bond at the C terminus of a linear peptide in solution with HATU as a coupling agent .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse and context-dependent. For example, it has been investigated for its potential use as a biobased solvent due to its low toxicity and biodegradability . Its antimicrobial properties against certain bacteria and fungi have also been studied, which may make it useful for developing new antibacterial agents .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and depend on the specific context of its use. For instance, in the context of its antimicrobial properties, this compound may exert its effects by disrupting the cell membranes of bacteria and fungi, leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its potential use as a biobased solvent suggests that it may be stable and effective in a wide range of temperatures and pH levels . Safety data sheets recommend taking precautionary measures against static discharges and ensuring adequate ventilation when handling this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Penten-1-OL undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst

    Substitution: Thionyl chloride (SOCl2)

Major Products:

    Oxidation: 4-pentenal, 4-pentenoic acid

    Reduction: 1-pentanol

    Substitution: 4-pentenyl chloride

Scientific Research Applications

4-Penten-1-OL has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

pent-4-en-1-ol
Source PubChem
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InChI

InChI=1S/C5H10O/c1-2-3-4-5-6/h2,6H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAVWYMTUMSFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30231562
Record name Pent-4-en-1-ol
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Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 4-Penten-1-ol
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Vapor Pressure

3.06 [mmHg]
Record name 4-Penten-1-ol
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CAS No.

821-09-0
Record name 4-Penten-1-ol
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Record name 4-PENTEN-1-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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